Acid Black 29: Structural Characterization, Dyeing Mechanisms, and Toxicological Profiling
Acid Black 29: Structural Characterization, Dyeing Mechanisms, and Toxicological Profiling
Executive Summary
Acid Black 29 (CAS No. 12217-14-0) is a synthetic, water-soluble acid dye historically utilized in the textile industry for coloring proteinaceous fibers such as wool and silk, as well as in leather processing, inks, and coatings[1][2]. While commercially valued for its deep bluish-gray to black shade and excellent lightfastness, its chemical identity has been the subject of regulatory scrutiny. This whitepaper synthesizes the physicochemical properties, mechanistic application protocols, and critical toxicological data surrounding Acid Black 29 to guide researchers and material scientists in its handling and potential substitution.
Chemical Identity and Structural Profiling
The structural classification of Acid Black 29 presents a notable dichotomy in chemical literature and regulatory databases:
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Anthracene Derivative Model: Several chemical databases describe Acid Black 29 as 1-amino-2-hydroxy-4-nitroanthracene, possessing a molecular formula of C14H9N3O4 [1]. In this model, the anthracene ring provides the extended π -conjugated system necessary for visible light absorption, while the amino and hydroxyl groups act as auxochromes.
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Benzidine-Based Azo Dye Model: Conversely, highly authoritative regulatory assessments, such as those by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), identify Acid Black 29 as a benzidine-based azo dye[3]. In this structural framework, the dye consists of multiple aromatic systems linked by azo ( −N=N− ) bonds, which are susceptible to reductive cleavage.
Given the regulatory implications, the benzidine-based azo structure is the critical focus for safety and metabolic profiling[3].
Table 1: Physicochemical and Identity Parameters
| Parameter | Description / Value |
| CAS Registry Number | 12217-14-0[2] |
| Color Index (C.I.) | C.I. 30336 / C.I. Acid Black 29[2][4] |
| Appearance | Dark bluish-gray to black powder[1][3] |
| Solubility | Highly water-soluble (facilitated by sulfonate groups typical of acid dyes)[1] |
| Primary Applications | Wool, silk, leather dyeing; ink and coating pigmentation[1][2] |
Mechanistic Action of Acid Dyeing
Acid dyes like Acid Black 29 are designed to bind to protein fibers (e.g., keratin in wool, fibroin in silk) under acidic conditions[1]. The causality of this binding is driven by the protonation of amino groups on the fiber.
When the pH of the dye bath is lowered (typically pH 3.0–5.5), the basic amino groups ( −NH2 ) on the protein fibers become protonated to form −NH3+ . The anionic groups on the dye molecule (such as sulfonate groups, −SO3− ) are electrostatically attracted to these cationic sites on the fiber, forming a stable ionic bond (dyeing complex)[1].
Caption: Electrostatic mechanism of Acid Black 29 binding to protein fibers under acidic conditions.
Experimental Protocol: Standardized Acid Dyeing and Spectrophotometric Analysis
To evaluate the exhaustion rate and colorfastness of Acid Black 29, the following self-validating protocol is recommended. The addition of a leveling agent ensures uniform dye uptake, preventing localized over-dyeing.
Materials:
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Acid Black 29 dye powder
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Scoured wool fabric samples (5g)
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Glacial acetic acid (for pH adjustment)
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Glauber's salt (Sodium sulfate) as a leveling agent
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UV-Vis Spectrophotometer
Step-by-Step Methodology:
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Dye Stock Preparation: Dissolve 0.1 g of Acid Black 29 in 100 mL of distilled water to create a 1 g/L stock solution.
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Bath Formulation: In a dyeing beaker, combine 50 mL of distilled water, 2% (on weight of fabric, owf) Glauber's salt, and adjust the pH to 4.5 using dilute acetic acid.
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Dye Addition: Add the calculated volume of the Acid Black 29 stock solution to achieve a 2% owf dye concentration.
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Fabric Introduction: Immerse the 5g wool sample into the bath at 40°C.
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Thermal Gradient: Raise the temperature of the dye bath at a rate of 1.5°C/min until it reaches the boiling point (100°C). Causality: A slow heating rate ensures the dye molecules diffuse evenly into the swelling fiber matrix, preventing surface ring-dyeing.
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Exhaustion Phase: Maintain the bath at 100°C for 45 minutes.
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Cooling and Rinsing: Cool the bath to 60°C, remove the fabric, and rinse thoroughly with cold distilled water to remove unfixed dye.
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Spectrophotometric Validation: Measure the absorbance of the residual dye bath at the dye's λmax using a UV-Vis spectrophotometer. Calculate the exhaustion percentage: %E=((A0−A1)/A0)×100 , where A0 is initial absorbance and A1 is final absorbance.
Toxicology, Metabolism, and Regulatory Constraints
The critical concern for Acid Black 29 revolves around its classification as a benzidine-based azo dye[3]. Benzidine (CAS No. 92-87-5) is a known human carcinogen.
Metabolic Cleavage Pathway
When benzidine-based azo dyes enter biological systems (via dermal absorption or ingestion), they are subjected to enzymatic degradation by azoreductases present in the skin microbiome, intestinal flora, and hepatic tissue. These enzymes catalyze the reductive cleavage of the azo bond ( −N=N− ), releasing free benzidine and other aromatic amines[3].
Because of this carcinogenic potential, the industrial use of benzidine-based dyes is heavily restricted or prohibited under various international workplace health and safety legislations[3]. Furthermore, products containing ingredients that may cause skin sensitization must carry strict warning labels regarding preliminary testing and avoidance of contact with eyes.
Caption: Enzymatic reductive cleavage of benzidine-based azo dyes leading to carcinogenic metabolites.
Safety Protocols
When handling Acid Black 29 for research purposes, researchers must avoid direct skin and eye contact due to its irritant properties[1]. Operations must be conducted in a well-ventilated environment (fume hood) using appropriate personal protective equipment (nitrile gloves, safety goggles, and particulate respirators) to prevent inhalation of the dye powder[1].
